(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione
Overview
Description
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione is a complex organic compound characterized by its unique structure, which includes two dimethylamino groups and a cyclohexane-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione typically involves a multi-step process. One common method includes the condensation of cyclohexane-1,2-dione with (E)-3-(dimethylamino)prop-2-enal under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, using a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and flow rate, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione: Unique due to its dual dimethylamino groups and cyclohexane-1,2-dione core.
Cyclohexane-1,2-dione: Lacks the dimethylamino groups, making it less versatile in certain reactions.
(E)-3-(dimethylamino)prop-2-enal: A simpler structure that serves as a precursor in the synthesis of the target compound.
Properties
IUPAC Name |
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)11-5-7-13-9-10-14(16(20)15(13)19)8-6-12-18(3)4/h5-8,11-12H,9-10H2,1-4H3/b11-5+,12-6+,13-7-,14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCPBTAYRRWOII-KHHGWOSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C1CCC(=CC=CN(C)C)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=C/1\C(=O)C(=O)/C(=C\C=C\N(C)C)/CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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